Sodium 5-hydroxy-2-propylpentanoate
Overview
Description
Scientific Research Applications
Synthesis and Characterization :
- Benzyl 5-(diisopropoxyphosphoryl)pentanoate, a related compound, was synthesized from 5-bromopentanoic acid in a multi-step process, involving esterification, a Finkelstein halogen exchange, and a Michaelis–Arbuzov reaction. This synthesis was crucial for the production of 5-phosphonopentanoic acid, an analog of succinyl phosphate and a potential enzyme inhibitor (Weyna et al., 2007).
Metabolic Pathways :
- The metabolism of valproic acid (2-propylpentanoic acid) involves its conversion into several compounds, such as 2-propyl-2-pentenoyl-CoA and 3-hydroxy-2-propylpentanoyl-CoA, in mitochondria. These metabolic pathways play a crucial role in understanding the drug's mechanism and effects in biological systems (Li et al., 1991).
Pharmacokinetics :
- A study on the pharmacokinetics and metabolism of sodium 2-n-propyl-pentanoate in pigs and humans revealed insights into its excretion and interaction with other drugs, such as acetylsalicylic acid, which affects the rate of renal excretion (Bonora et al., 1979).
Biocatalysis :
- Research on the biocatalytic synthesis of ethyl 3-hydroxy-5-phenylpentanoate, a structurally similar compound, explored the use of microorganisms for stereocomplementary catalysts. This approach is significant for the development of environmentally friendly and efficient synthesis methods (Żądło et al., 2016).
Chemical Properties :
- Sodium valproate's physical properties, synthesis, and methods of analysis were comprehensively presented, highlighting its crystalline structure and chemical characteristics (Chang, 1979).
Maillard Reaction and Aroma Generation :
- The compound 5-hydroxy-3-mercapto-2-pentanone, structurally related to sodium 5-hydroxy-2-propylpentanoate, was identified in the Maillard reaction involving thiamine, cysteine, and xylose. This research contributes to understanding the chemistry behind flavor and aroma generation in food science (Cerny & Guntz-Dubini, 2008).
Properties
IUPAC Name |
sodium;5-hydroxy-2-propylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZWWXWOLIYBAB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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